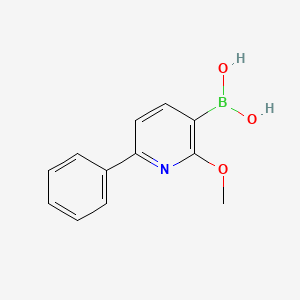

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid

説明

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid is an organic compound with the molecular formula C12H12BNO3 and a molecular weight of 229.04 g/mol. This compound is a boronic acid derivative, which has shown promising results in various scientific experiments. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of (2-Methoxy-6-phenylpyridin-3-yl)boronic acid typically involves the reaction of 2-methoxy-6-phenylpyridine with a boron-containing reagent under specific conditions. One common method is the use of boronic esters as intermediates, which are then hydrolyzed to yield the boronic acid .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: (2-Methoxy-6-phenylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

Suzuki–Miyaura Coupling: The major product is a biaryl compound.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products are the substituted derivatives of the original compound.

科学的研究の応用

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials and fine chemicals.

作用機序

The mechanism of action of (2-Methoxy-6-phenylpyridin-3-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

類似化合物との比較

Phenylboronic Acid: Similar in structure but lacks the methoxy and pyridine groups.

2-Methoxyphenylboronic Acid: Similar but lacks the pyridine ring.

6-Phenylpyridin-3-ylboronic Acid: Similar but lacks the methoxy group.

Uniqueness: (2-Methoxy-6-phenylpyridin-3-yl)boronic acid is unique due to the presence of both methoxy and pyridine groups, which can influence its reactivity and selectivity in chemical reactions . This makes it a valuable reagent in organic synthesis and a versatile compound for various scientific applications.

生物活性

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities and applications. This article explores its biochemical properties, mechanisms of action, and the implications of its use in various scientific fields.

1. Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H12BNO3

- Molecular Weight : 229.04 g/mol

- IUPAC Name : this compound

2.1 Role in Biochemical Reactions

This compound is primarily recognized for its role in the Suzuki–Miyaura coupling reaction, a crucial method for forming carbon-carbon bonds in organic synthesis. This reaction is facilitated by palladium catalysts, with the boronic acid acting as a key reagent that interacts with various enzymes and proteins involved in metabolic pathways.

2.2 Cellular Effects

Research indicates that this compound significantly influences cellular processes, including:

- Gene Expression : It modulates the expression of genes related to metabolic pathways, impacting cellular metabolism and function.

- Enzyme Activity : The compound can activate or inhibit specific enzymes, leading to alterations in metabolic flux and cellular behavior.

The biological activity of this compound is attributed to several mechanisms:

3.1 Binding Interactions

The compound forms covalent bonds with target enzymes or proteins, which can result in their inhibition or activation. This binding is crucial for modulating various biochemical pathways within cells.

3.2 Transport and Distribution

Effective transport across cell membranes is essential for its biological activity. The compound utilizes specific transporters or binding proteins to distribute within tissues, influencing its efficacy.

4.1 Dosage Effects in Animal Models

Studies have shown that the effects of this compound are dose-dependent:

| Dosage Range | Observed Effects | Notes |

|---|---|---|

| Low | Minimal toxicity; metabolic modulation | Safe for use in therapeutic contexts |

| Moderate | Enhanced enzyme activity | Potentially beneficial for specific conditions |

| High | Toxicity; cellular damage | Adverse effects noted at elevated levels |

At lower doses, it exhibits minimal toxic effects while effectively modulating biochemical pathways without significant harm.

4.2 Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions has been observed to vary over time, particularly when exposed to light or heat, which can lead to degradation and altered biological activity.

5. Applications in Research and Medicine

The compound's ability to influence metabolic pathways makes it a valuable tool in both research and therapeutic applications:

5.1 Pharmaceutical Development

Due to its interaction with key metabolic enzymes, this compound is being investigated for potential use in drug development targeting various diseases, including cancer and metabolic disorders .

5.2 Synthetic Chemistry

In synthetic organic chemistry, it serves as a versatile reagent for constructing complex molecules through cross-coupling reactions .

特性

IUPAC Name |

(2-methoxy-6-phenylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c1-17-12-10(13(15)16)7-8-11(14-12)9-5-3-2-4-6-9/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCHRZYPRDYABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C2=CC=CC=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376750 | |

| Record name | (2-Methoxy-6-phenylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-26-9 | |

| Record name | B-(2-Methoxy-6-phenyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxy-6-phenylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。